molecular formula C17H17NO7 B13891075 Methyl 3,5-dimethoxy-2-nitro-4-phenylmethoxybenzoate

Methyl 3,5-dimethoxy-2-nitro-4-phenylmethoxybenzoate

Cat. No.: B13891075
M. Wt: 347.3 g/mol
InChI Key: DDQWDGYFJGEHIF-UHFFFAOYSA-N
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Description

Methyl 3,5-dimethoxy-2-nitro-4-phenylmethoxybenzoate is an organic compound with a complex structure that includes methoxy, nitro, and phenylmethoxy groups attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,5-dimethoxy-2-nitro-4-phenylmethoxybenzoate typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of a dimethoxybenzoate derivative, followed by the introduction of a phenylmethoxy group through a substitution reaction. The final step usually involves esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound is produced in high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-dimethoxy-2-nitro-4-phenylmethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to remove the nitro group, forming an amine derivative.

    Substitution: The methoxy and phenylmethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can yield a variety of functionalized benzoate derivatives.

Scientific Research Applications

Methyl 3,5-dimethoxy-2-nitro-4-phenylmethoxybenzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3,5-dimethoxy-2-nitro-4-phenylmethoxybenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methoxy and phenylmethoxy groups can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,4,5-trimethoxybenzoate: Similar structure but with an additional methoxy group.

    Methyl 4,5-dimethoxy-2-nitrobenzoate: Similar structure but lacks the phenylmethoxy group.

Uniqueness

Methyl 3,5-dimethoxy-2-nitro-4-phenylmethoxybenzoate is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C17H17NO7

Molecular Weight

347.3 g/mol

IUPAC Name

methyl 3,5-dimethoxy-2-nitro-4-phenylmethoxybenzoate

InChI

InChI=1S/C17H17NO7/c1-22-13-9-12(17(19)24-3)14(18(20)21)16(23-2)15(13)25-10-11-7-5-4-6-8-11/h4-9H,10H2,1-3H3

InChI Key

DDQWDGYFJGEHIF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C(=C1)C(=O)OC)[N+](=O)[O-])OC)OCC2=CC=CC=C2

Origin of Product

United States

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